Superior Potency: MMG-11 Quarterhydrate Demonstrates 1.5- to 11.6-Fold Lower IC50 Values than CU-CPT22 and C29
MMG-11 quarterhydrate exhibits significantly greater potency in inhibiting TLR2/1 and TLR2/6 signaling compared to the widely used TLR2 antagonists CU-CPT22 and C29. In HEK293-hTLR2 reporter cells stimulated with Pam3CSK4 (TLR2/1 agonist), MMG-11 inhibits the response with an IC50 of 1.7 μM, whereas CU-CPT22 requires a higher concentration with an IC50 of 5.8 μM, representing a 3.4-fold potency advantage for MMG-11 [1][2]. Against Pam2CSK4-induced TLR2/6 signaling, MMG-11 shows an IC50 of 5.7 μM compared to CU-CPT22's IC50 of 8.9 μM (1.6-fold improvement) [1]. When benchmarked against the TIR-domain binding antagonist C29, MMG-11's superiority is even more pronounced: C29 blocks hTLR2/1 and hTLR2/6 signaling with IC50 values of 19.7 μM and 37.6 μM, respectively, making MMG-11 11.6-fold and 6.6-fold more potent .
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | TLR2/1: 1.7 μM; TLR2/6: 5.7 μM |
| Comparator Or Baseline | CU-CPT22: TLR2/1 IC50 = 5.8 μM, TLR2/6 IC50 = 8.9 μM; C29: TLR2/1 IC50 = 19.7 μM, TLR2/6 IC50 = 37.6 μM |
| Quantified Difference | MMG-11 is 3.4-fold (TLR2/1) and 1.6-fold (TLR2/6) more potent than CU-CPT22; 11.6-fold (TLR2/1) and 6.6-fold (TLR2/6) more potent than C29 |
| Conditions | HEK293-hTLR2 cells stimulated with Pam3CSK4 (TLR2/1 agonist) or Pam2CSK4 (TLR2/6 agonist) |
Why This Matters
Higher potency translates to lower required working concentrations, reducing off-target effects and solvent interference while preserving compound for extended experimental series.
- [1] Grabowski M, Murgueitio MS, Bermudez M, Rademann J, Wolber G, Weindl G. Identification of a pyrogallol derivative as a potent and selective human TLR2 antagonist by structure-based virtual screening. Biochem Pharmacol. 2018 Aug;154:148-160. View Source
- [2] Grabowski M, Murgueitio MS, Bermudez M, Wolber G, Weindl G. The novel small-molecule antagonist MMG-11 preferentially inhibits TLR2/1 signaling. Biochem Pharmacol. 2020 Jan;171:113687. View Source
